molecular formula C18H17N3O2 B2457924 N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 303995-31-5

N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2457924
CAS No.: 303995-31-5
M. Wt: 307.353
InChI Key: ABAIJKZVFZPYNF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide: is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using pyridine and an appropriate alkylating agent.

    Dimethylation: The final step involves the dimethylation of the amide group using dimethyl sulfate or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide: can be compared with other isoquinoline derivatives such as:

Uniqueness

  • This compound is unique due to its specific structural features, such as the presence of both pyridinylmethyl and dimethylamino groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other isoquinoline derivatives.

Properties

IUPAC Name

N,N-dimethyl-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-20(2)17(22)16-12-21(11-13-7-5-6-10-19-13)18(23)15-9-4-3-8-14(15)16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAIJKZVFZPYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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